molecular formula C23H24N4O3S B6584132 N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1251567-93-7

N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No. B6584132
CAS RN: 1251567-93-7
M. Wt: 436.5 g/mol
InChI Key: FUOFBWYONZGSKM-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide (NMPTMPB) is a novel small molecule that has recently been studied for its potential applications in the scientific research field. NMPTMPB has a unique structure that allows it to interact with other molecules, making it a valuable tool for a variety of research experiments.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been studied for its potential applications in scientific research. It has been used to study the interactions between proteins, nucleic acids, and other molecules. N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide has also been used to study the structure and function of enzymes, as well as to analyze the effects of various drugs and treatments on cells. Additionally, N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been used to study the binding of drugs to their targets, as well as to investigate the effects of drugs on specific pathways.

Mechanism of Action

N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a small molecule that binds to specific molecules and proteins, allowing it to interact with them. The binding of N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide to molecules and proteins can be used to study their structure and function. Additionally, N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide can be used to study the effects of drugs on their targets, as well as to investigate the effects of drugs on specific pathways.
Biochemical and Physiological Effects
N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been studied for its biochemical and physiological effects. Studies have shown that N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide can bind to specific proteins and molecules, allowing it to interact with them. Additionally, N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been shown to inhibit the activity of certain enzymes, as well as to modulate the expression of certain genes. N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide has also been shown to have anti-inflammatory and anti-cancer effects, as well as to have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a useful tool for a variety of laboratory experiments, as it can be used to study the interactions between proteins, nucleic acids, and other molecules. Additionally, N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide can be used to study the structure and function of enzymes, as well as to analyze the effects of various drugs and treatments on cells. However, N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide can be difficult to synthesize in the laboratory, and its effects may vary depending on the type of experiment being conducted.

Future Directions

N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide has potential applications in a variety of scientific research fields. Future research should focus on developing new methods for synthesizing N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide, as well as on exploring its potential applications in the treatment of various diseases. Additionally, further research should focus on understanding the mechanism of action of N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide, as well as on studying its biochemical and physiological effects. Finally, future research should focus on exploring the potential applications of N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide in drug discovery and development.

Synthesis Methods

N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is synthesized through a multi-step process that involves the condensation of 3-(thiomorpholin-4-yl)pyrazin-2-yl)oxyacetic acid and 4-methoxyphenylmethanamine. This condensation process is followed by a series of chemical reactions that result in the formation of N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide. The synthesis of N-[(4-methoxyphenyl)methyl]-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide can be conducted in a laboratory setting with the use of standard reagents and equipment.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-29-19-6-2-17(3-7-19)16-26-22(28)18-4-8-20(9-5-18)30-23-21(24-10-11-25-23)27-12-14-31-15-13-27/h2-11H,12-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOFBWYONZGSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-4-((3-thiomorpholinopyrazin-2-yl)oxy)benzamide

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